molecular formula C8H17NO B1380780 (2-Propylpyrrolidin-2-yl)methanol CAS No. 1551051-57-0

(2-Propylpyrrolidin-2-yl)methanol

Cat. No. B1380780
CAS RN: 1551051-57-0
M. Wt: 143.23 g/mol
InChI Key: NLFIJUIPLVTYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Propylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1551051-57-0 . It has a molecular weight of 143.23 . It is in liquid form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, which includes “(2-Propylpyrrolidin-2-yl)methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .


Molecular Structure Analysis

The molecular structure of “(2-Propylpyrrolidin-2-yl)methanol” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“(2-Propylpyrrolidin-2-yl)methanol” has a molecular weight of 143.23 . It is in liquid form .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : The synthesis of related compounds, like (4S-Phenylpyrrolidin-2R-yl)methanol, involves the reduction of cyclic sulfonamide precursors, which are prepared using the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This method represents an efficient way to construct molecules of this type, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
  • Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, shows high efficiency in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivity up to 98.4%. This demonstrates the potential of similar structures in catalytic asymmetric induction reactions (Wang et al., 2008).

Polymer Chemistry and Material Science

  • Polymer Synthesis : The anionic polymerization of optically active polymers, such as (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, can lead to polymers with helical conformations. These polymers are capable of reversible helix-helix transitions in certain solutions, which could have implications in material science (Okamoto et al., 1991).
  • Chiral Structure Directing Agents : Compounds like (S)-(−)-N-benzylpyrrolidine-2-methanol have been used to direct the crystallization of microporous aluminophosphates with AFI-type structures, which have potential applications in catalysis (Gómez-Hortigüela et al., 2007).

Biocatalysis and Green Chemistry

  • Whole-cell Biocatalysis : In a study focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, recombinant E. coli acted as a whole-cell catalyst. This method represents a green and efficient approach to chemical synthesis (Chen et al., 2021).

Miscellaneous Applications

  • Lipid Dynamics : Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics, including the acceleration of lipid transfer and flip-flop in membranes. This has important implications for understanding the structure-function relationships in biological membranes (Nguyen et al., 2019).

properties

IUPAC Name

(2-propylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIJUIPLVTYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propylpyrrolidin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.